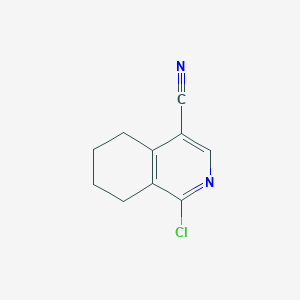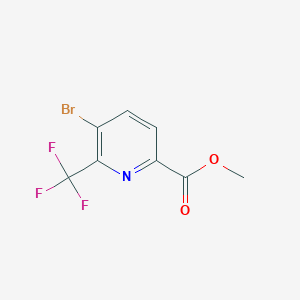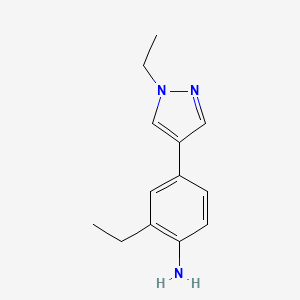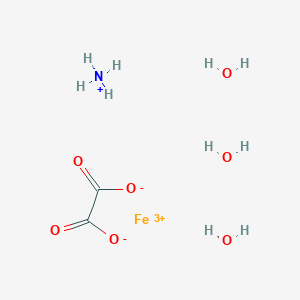
azanium;iron(3+);oxalate;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It consists of iron, ammonium, oxalate, and water molecules. This compound appears as green crystalline solid and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium iron(III) oxalate trihydrate involves several steps. Initially, iron(II) ions in a solution of ammonium iron(II) sulfate react with oxalic acid to form iron(II) oxalate . The reaction is as follows: [ \text{Fe}^{2+} (aq) + \text{H}_2\text{C}_2\text{O}_4 (aq) + 2\text{H}_2\text{O} (l) \rightarrow \text{FeC}_2\text{O}_4 (s) + 2\text{H}_3\text{O}^+ (aq) ]
The iron(II) oxalate precipitate is then oxidized to iron(III) oxalate using hydrogen peroxide and potassium oxalate . The net ionic equation for this reaction is: [ 2\text{FeC}_2\text{O}_4 (s) + \text{H}_2\text{O}_2 (aq) + 2\text{H}_3\text{O}^+ (aq) + \text{C}_2\text{O}_4^{2-} (aq) \rightarrow \text{Fe}_2(\text{C}_2\text{O}_4)_3 (s) + 4\text{H}_2\text{O} (l) ]
Finally, the iron(III) oxalate is converted to ammonium iron(III) oxalate trihydrate by treatment with oxalic acid .
Industrial Production Methods
Industrial production of ammonium iron(III) oxalate trihydrate typically involves the extraction of iron from iron ore using oxalic acid, followed by photo-reduction . This method is efficient for producing iron oxalate that can be used in various applications, including photocatalytic degradation of organic pollutants .
Chemical Reactions Analysis
Types of Reactions
Ammonium iron(III) oxalate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) oxide (Fe2O3) upon heating.
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: The oxalate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with ammonium iron(III) oxalate trihydrate include hydrogen peroxide (for oxidation), oxalic acid (for ligand substitution), and various reducing agents .
Major Products
Major products formed from these reactions include iron(III) oxide (Fe2O3), iron(II) oxalate, and other iron coordination compounds .
Scientific Research Applications
Ammonium iron(III) oxalate trihydrate has diverse applications in scientific research:
Chemistry: It is used in the preparation of Langmuir-Blodgett magnetic thin films.
Biology: The compound is utilized in various biochemical assays and studies involving iron metabolism.
Medicine: It serves as a reagent in the synthesis of certain pharmaceuticals.
Industry: It is involved in the production of blueprint paper and as a photocatalyst for waste remediation.
Mechanism of Action
The mechanism of action of ammonium iron(III) oxalate trihydrate involves its ability to form complexes with various ions and molecules. The iron(III) center can coordinate with different ligands, facilitating various chemical reactions. The oxalate ligands play a crucial role in stabilizing the iron(III) center and enabling its reactivity .
Comparison with Similar Compounds
Similar Compounds
Iron(III) oxalate hexahydrate: Similar in composition but contains more water molecules.
Iron(II) oxalate dihydrate: Contains iron in the +2 oxidation state and fewer water molecules.
Uniqueness
Ammonium iron(III) oxalate trihydrate is unique due to its specific coordination environment and the presence of ammonium ions, which enhance its solubility and reactivity in aqueous solutions .
Properties
Molecular Formula |
C2H10FeNO7+2 |
|---|---|
Molecular Weight |
215.95 g/mol |
IUPAC Name |
azanium;iron(3+);oxalate;trihydrate |
InChI |
InChI=1S/C2H2O4.Fe.H3N.3H2O/c3-1(4)2(5)6;;;;;/h(H,3,4)(H,5,6);;1H3;3*1H2/q;+3;;;;/p-1 |
InChI Key |
UZVNISVUQXXDIM-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[NH4+].O.O.O.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


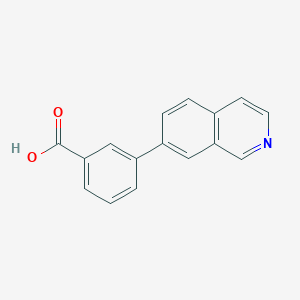
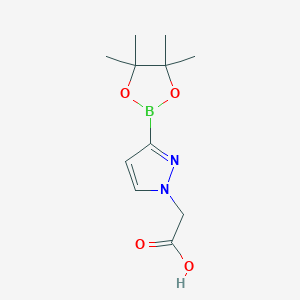
![methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13891585.png)
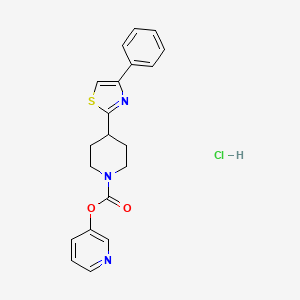
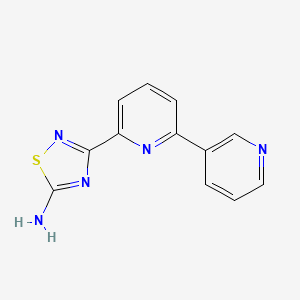
![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)
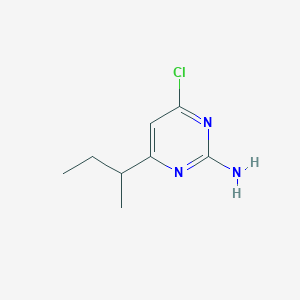
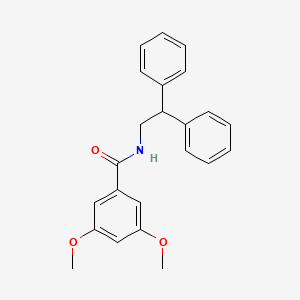
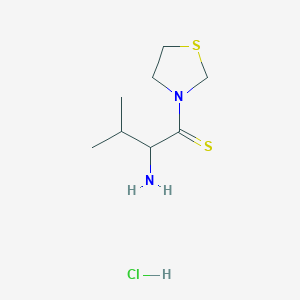
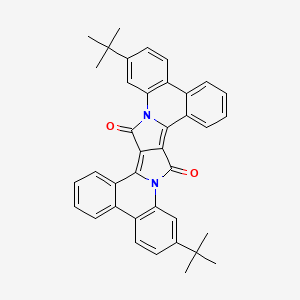
![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)
